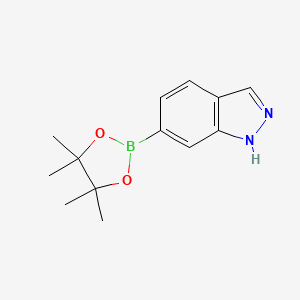
(S)-(1,4-Dioxan-2-yl)methanol
Vue d'ensemble
Description
Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .
Synthesis Analysis
Methanol synthesis has been extensively studied, with traditional catalysts such as different types of zeolites being used . More recently, a new generation of catalysts has emerged to carry out this transformation with higher conversion and selectivity, and more importantly, under mild temperature and pressure conditions .
Molecular Structure Analysis
Methanol has a molecular weight of 32.0419. Its IUPAC Standard InChI is InChI=1S/CH4O/c1-2/h2H,1H3 .
Chemical Reactions Analysis
The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios . The optimized values of methanol yield obtained were 92.72% and 45.35%, respectively, achieved at 473 K, 9 MPa .
Physical And Chemical Properties Analysis
Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts . The flammability of methanol (flash point 12.2 °C, ignition temperature 470 °C) can cause safety problems .
Applications De Recherche Scientifique
Pharmaceuticals
In the pharmaceutical industry, (S)-(1,4-Dioxan-2-yl)methanol is utilized for the synthesis of various drugs. Its structure is key in the formation of chiral intermediates that are essential for active pharmaceutical ingredients (APIs). The compound’s chirality is significant in drug design, as it can greatly influence the efficacy and safety profile of medications .
Material Science
(S)-(1,4-Dioxan-2-yl)methanol: finds its application in material science as a precursor for specialty polymers. Its incorporation into polymer chains can impart unique physical properties such as flexibility, resistance to degradation, and controlled release characteristics. These polymers have potential applications in biomedical devices, coatings, and environmentally responsive materials .
Analytical Chemistry
In analytical chemistry, (S)-(1,4-Dioxan-2-yl)methanol can be used as a standard or calibration compound in chromatographic techniques. Its well-defined physical and chemical properties make it suitable for method development and validation in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Biochemistry
(S)-(1,4-Dioxan-2-yl)methanol: plays a role in biochemistry research as a substrate for enzymatic reactions. It can be used to study the specificity and mechanism of action of certain enzymes, particularly those involved in metabolic pathways of dioxane derivatives. Understanding these reactions can lead to advancements in metabolic engineering and synthetic biology .
Environmental Science
In environmental science, (S)-(1,4-Dioxan-2-yl)methanol is explored for its potential in bioremediation processes. Its biodegradability by specific microorganisms can be harnessed to treat and clean up environmental pollutants. Research in this area aims to develop sustainable methods for the detoxification of industrial waste streams .
Safety and Hazards
Orientations Futures
Methanol is a promising electrochemical energy-conversion device due to its fast electrooxidation kinetics, alleviated corrosion, high volumetric energy density, potentially low cost, and easy storage and transportation . The transformation of methane to methanol has been extensively studied in the literature . The importance of methanol synthesis will increase, as the conversion of hydrogen to secondary energy carriers is crucial .
Propriétés
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659048 | |
| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1,4-Dioxan-2-yl)methanol | |
CAS RN |
406913-93-7 | |
| Record name | (2S)-1,4-Dioxane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406913-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(1,4-Dioxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















